molecular formula C15H29NO7 B8115841 Ald-CH2-peg4-nhboc

Ald-CH2-peg4-nhboc

Cat. No.: B8115841
M. Wt: 335.39 g/mol
InChI Key: ONHIFFQQCDHAIN-UHFFFAOYSA-N
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Description

Ald-CH2-peg4-nhboc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its high purity and is widely used in pharmaceutical research and development .

Preparation Methods

The synthesis of Ald-CH2-peg4-nhboc involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Ald-CH2-peg4-nhboc undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Ald-CH2-peg4-nhboc is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development. The compound’s polyethylene glycol linker provides flexibility and solubility, enhancing the efficacy of PROTACs .

In addition to its use in PROTACs, this compound is employed in the synthesis of other bioconjugates and drug delivery systems. Its ability to link various functional groups makes it a versatile compound in medicinal chemistry and biotechnology .

Mechanism of Action

The mechanism of action of Ald-CH2-peg4-nhboc involves its role as a linker in PROTACs. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, effectively reducing its levels within the cell .

Comparison with Similar Compounds

Ald-CH2-peg4-nhboc is unique due to its polyethylene glycol linker, which provides enhanced solubility and flexibility compared to other linkers. Similar compounds include:

These similar compounds highlight the versatility of polyethylene glycol linkers in various applications, with this compound offering a balanced combination of flexibility and stability .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h5H,4,6-13H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHIFFQQCDHAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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